Spiro[3.4]octan-5-ol
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Overview
Description
Spiro[3.4]octan-5-ol: is a spirocyclic compound characterized by a unique structure where two rings share a single common atom. This compound is notable for its spiro configuration, which imparts distinct chemical and physical properties. The molecular formula of this compound is C8H14O , and it has a molecular weight of 126.2 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Spiro[3.4]octan-5-ol can be synthesized through various methods. One common approach involves the use of Grignard reagents. For instance, the reaction of cyclobutanones with Grignard reagents yields mono- to trimethylated spiro[3.4]octan-5-ols . Another method involves the alkylation and addition reactions of the parent ketone, followed by acid-catalyzed rearrangement to form the desired spiro compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Spiro[3.4]octan-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents like thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Formation of spiro[3.4]octan-5-one.
Reduction: Formation of spiro[3.4]octane.
Substitution: Formation of spiro[3.4]octyl halides.
Scientific Research Applications
Spiro[3.4]octan-5-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Spiro[3.4]octan-5-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The spirocyclic structure imparts rigidity and unique spatial orientation, affecting how the compound interacts with enzymes and receptors .
Comparison with Similar Compounds
Spiro[3.4]octane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Spiro[3.5]nonan-6-ol: Similar structure but with an additional carbon atom in the ring, leading to different chemical properties.
Spiro[4.4]nonan-7-ol: Larger ring size, affecting its reactivity and applications.
Uniqueness: Spiro[3.4]octan-5-ol is unique due to its specific ring size and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. Its spirocyclic structure also contributes to its stability and rigidity, making it valuable in various applications .
Properties
IUPAC Name |
spiro[3.4]octan-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-7-3-1-4-8(7)5-2-6-8/h7,9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQHTHKUFJTZLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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